molecular formula C13H17ClN4O6 B1674191 Furaltadone HCl CAS No. 3759-92-0

Furaltadone HCl

Cat. No. B1674191
CAS RN: 3759-92-0
M. Wt: 360.75 g/mol
InChI Key: YVQVOQKFMFRVGR-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Furaltadone HCl is C13H16N4O6.HCl . The molecular weight is 360.75 . The structure includes a morpholinylmethyl group and a nitrofurfurylideneamino group .


Chemical Reactions Analysis

Furaltadone HCl has been studied for its electrochemical behavior. A Eu2(WO4)3-nanoparticles-modified screen-printed carbon electrode was developed for the low-level detection of Furaltadone HCl . The electrode demonstrated improved electrocatalytic activity in the detection of Furaltadone HCl .


Physical And Chemical Properties Analysis

Furaltadone HCl is a solid substance . It has a molecular weight of 360.75 . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Ozonation Degradation Study

A study conducted by Bao et al. (2008) explored the degradation of Furaltadone (FD), a nitrofuran derivative, in aqueous solutions using ozone oxidation. This research is crucial for understanding the environmental impact and treatment of FD wastewater, particularly from the pharmaceutical industry. The study revealed that the ozonation mechanism is significantly affected by the pH value. At lower pH values, direct oxidation by ozone occurs, leading to incomplete oxidation and destruction of FD's conjugated structure. Conversely, at higher pH values, hydroxyl radical oxidation becomes the predominant reaction, enabling rapid oxidation of FD into simpler, mineralizable compounds like CO2, H2O, NH3, and low molecular weight aliphatic acids (Bao et al., 2008).

Immunoassay for Meat Contamination

Yan et al. (2012) developed an indirect competitive immunoassay (ELISA) for detecting Furaltadone's metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in animal meat. This research is significant for food safety, as Furaltadone is a banned drug in food-producing animals. The developed ELISA method showcased a limit of detection for AMOZ in meat at 0.4 ng/g, indicating its high sensitivity and utility for monitoring illegal drug use in the food industry (Yan et al., 2012).

Environmental Impact on Macroalgae

Leston et al. (2011) investigated the uptake and impact of Furaltadone on the macroalgae Ulva lactuca. This study is relevant for understanding the environmental consequences of using pharmaceuticals like Furaltadone in food production. It was found that different concentrations of Furaltadone in water impacted the growth of U. lactuca, with therapeutic levels causing more significant growth impairment compared to prophylactic levels. This research suggests that U. lactuca could serve as a biomonitor for detecting nitrofurans in the environment (Leston et al., 2011).

Polarographic Analysis

Díaz et al. (1993) studied the polarographic behavior of Furaltadone and proposed a method for its determination using differential-pulse polarography. This analytical technique is valuable for detecting and quantifying Furaltadone in various samples, such as pharmaceutical formulations, milk, and urine. This research contributes to the analytical methods available for monitoring Furaltadone presence and compliance with regulatory standards (Díaz et al., 1993).

Allergic Response Inhibition Study

Nam et al. (2018) explored the effect of Furaltadone on mast cells and passive cutaneous anaphylaxis (PCA), providing insights into its potential use in allergy research. The study found that Furaltadone inhibited the degranulationof mast cells stimulated by antigens and suppressed the production of certain inflammatory cytokines. This research indicates that Furaltadone may have implications in the treatment of allergic responses and related disorders (Nam et al., 2018).

Antibacterial Activity and Clinical Application

Historical research from the 1960s explored the antibacterial activity of Furaltadone. Although some of these studies, like the one reported in the "Medical Journal of Australia" (1961), raised doubts about the reliability of Furaltadone as an antistaphylococcal drug, other studies like the one by Rosenthal et al. (1961) reported successful therapy with Furaltadone for Salmonella meningitis. These studies provide a perspective on the historical clinical application and effectiveness of Furaltadone as an antibacterial agent (Medical Journal of Australia, 1961), (Rosenthal et al., 1961).

Pharmacokinetics in Animals

A study by Ng et al. (1984) investigated the pharmacokinetics of Furaltadone in meat- and milk-producing animals. The research revealed rapid absorption, distribution, and degradation of Furaltadone in lactating goats, with significant implications for understanding the metabolism and fate of this drug in animal systems. This knowledge is essential for ensuring the safety and compliance of animal products intended for human consumption (Ng et al., 1984).

Electrochemical Detection of Furaltadone

Mariappan (2022) developed an innovative electrochemical method for detecting Furaltadone using a modified screen-printed carbon electrode. This research contributes to the development of sensitive and specific analytical techniques for the detection of veterinary drugs, highlighting the potential for real-time applications and ensuring food safety (Mariappan, 2022).

Safety And Hazards

Furaltadone HCl is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this substance .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSVFZXMDMUIGB-FJUODKGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139-91-3 (Parent)
Record name Furaltadone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

360.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furaltadone hydrochloride

CAS RN

3031-51-4, 3759-92-0
Record name 2-Oxazolidinone, 5-(morpholinomethyl)-3-((5-nitrofurfurylidene)amino)-, L-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furaltadone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURALTADONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Q02H7JT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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